N-(2-ethyl-4-iodophenyl)propanamide

Description

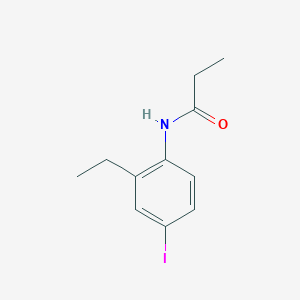

N-(2-ethyl-4-iodophenyl)propanamide is a propanamide derivative featuring a phenyl ring substituted with an ethyl group at the 2-position and an iodine atom at the 4-position. Propanamides are characterized by a carbonyl group linked to an amine-bound aromatic or aliphatic moiety. Substituents on the phenyl ring significantly influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity. The 2-ethyl group introduces steric effects, while the 4-iodo substitution adds substantial molecular weight and polarizability, which may impact binding affinity in biological systems .

Properties

Molecular Formula |

C11H14INO |

|---|---|

Molecular Weight |

303.14 g/mol |

IUPAC Name |

N-(2-ethyl-4-iodophenyl)propanamide |

InChI |

InChI=1S/C11H14INO/c1-3-8-7-9(12)5-6-10(8)13-11(14)4-2/h5-7H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

SYTYPCARTYBHSJ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1)I)NC(=O)CC |

Canonical SMILES |

CCC1=C(C=CC(=C1)I)NC(=O)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of Propanamide Derivatives

Propanamide derivatives vary widely in their aromatic substituents, as demonstrated in the evidence:

Halogen-Substituted Propanamides

- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4F-iBF): A fentanyl analog with a 4-fluoro substituent, exhibiting opioid activity due to μ-opioid receptor binding. The fluorine atom enhances metabolic stability compared to non-halogenated analogs .

- N-(2-hydroxyphenyl)propanamide : Features a 2-hydroxy group, contributing to hydrogen-bonding capacity. This compound (MW: 165.19) is structurally simpler but lacks reported pharmacological data .

Alkyl- and Alkoxy-Substituted Propanamides

- Para-methoxyfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) : The 4-methoxy group increases lipophilicity, enhancing blood-brain barrier penetration and opioid potency .

Complex Heterocyclic Propanamides

- Tasimelteon (N-[[2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]propanamide) : A melatonin receptor agonist approved for circadian rhythm disorders. Its cyclopropane-benzofuran structure enables high receptor specificity .

- N-(2-((2-cyano-6-iodo-4-nitrophenyl)azo)-5-(dimethylamino)phenyl)propanamide: A dye-related compound with azo and iodo groups, highlighting the versatility of propanamides in non-pharmaceutical applications .

Key Observations :

- Steric and Electronic Effects : The 2-ethyl group may hinder rotational freedom, affecting conformational stability, while electron-withdrawing iodine could reduce aromatic ring reactivity .

- Biological Implications : Fentanyl analogs (e.g., 4F-iBF) demonstrate that small substituent changes (e.g., fluoro vs. iodo) drastically alter potency and selectivity. The target compound’s iodine atom may confer unique pharmacokinetic or toxicological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.